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Compound of Interest

Compound Name: Isoxazole-5-carboxamide

Cat. No.: B1310951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies

employed in the characterization of novel isoxazole-5-carboxamide derivatives. These

compounds are of significant interest in medicinal chemistry due to their diverse biological

activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

Accurate structural elucidation and purity assessment are critical for establishing structure-

activity relationships (SAR) and advancing drug discovery efforts. This document outlines

detailed experimental protocols, presents key spectroscopic data in a structured format, and

illustrates the analytical workflow.

Introduction to Isoxazole-5-Carboxamide
Derivatives
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms.[1] When functionalized with a carboxamide group at the 5-position, these scaffolds

serve as versatile pharmacophores in the design of new therapeutic agents. The synthesis of

these derivatives often involves the coupling of a substituted isoxazole-5-carboxylic acid with

various aniline or amine derivatives.[1][5] Spectroscopic analysis is indispensable for

confirming the successful synthesis and purity of these target molecules.
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The structural confirmation of newly synthesized isoxazole-5-carboxamide derivatives

typically follows a systematic analytical workflow. This process involves a combination of

spectroscopic techniques to provide orthogonal information, ensuring a comprehensive and

unambiguous characterization of the molecule.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

novel isoxazole-5-carboxamide derivatives.

Detailed Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for the

spectroscopic analysis of isoxazole-5-carboxamide derivatives.[1][5][6][7]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular

structure of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the identity of

isoxazole-5-carboxamide derivatives.

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the

compound.

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

Spectrometer: Bruker Avance III HD spectrometer (or equivalent) operating at a frequency

of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[6][7]

¹H NMR:

Acquire spectra at room temperature.

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent

peak or TMS.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time

of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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¹³C NMR:

Acquire proton-decoupled spectra.

Chemical shifts (δ) are reported in ppm relative to the solvent peak.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, and a longer

relaxation delay (e.g., 2-10 seconds) to ensure proper quantification of all carbon

signals.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the

molecule.

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is a common and convenient method.[6][7]

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press the mixture into a thin, transparent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory or a pellet

holder.

Measurement: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Presentation: Report the absorption frequencies (ν) in wavenumbers (cm⁻¹).

3.3. High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the synthesized compound, which in

turn allows for the confirmation of its elemental composition.

Sample Preparation:
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Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solution is then infused directly into the mass spectrometer or introduced via an Ultra

Performance Liquid Chromatography (UPLC) system.[1][5]

Instrumentation and Data Acquisition:

Mass Spectrometer: Waters LCT Premier XE Mass Spectrometer (or a similar high-

resolution instrument) with an electrospray ionization (ESI) source is commonly used.[1][5]

Ionization Mode: ESI in positive ion mode ([M+H]⁺) is typical for these compounds.

Data Analysis: The measured mass-to-charge ratio (m/z) is compared with the calculated

mass for the expected molecular formula. A mass accuracy within 5 ppm is generally

considered acceptable for confirmation.

3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly the conjugated systems.

Sample Preparation:

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol,

ethanol, or acetonitrile).

Use quartz cuvettes for the measurement.

Instrumentation and Data Acquisition:

Spectrophotometer: A standard UV-Vis spectrophotometer.[6][7]

Measurement: Scan the absorbance of the sample over a range of wavelengths, typically

from 200 to 800 nm.

Data Presentation: Report the wavelength of maximum absorbance (λ_max) in

nanometers (nm).
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Spectroscopic Data Summary
The following tables summarize characteristic spectroscopic data for representative isoxazole-
5-carboxamide derivatives, compiled from various research articles.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Assignment
Chemical Shift
Range (ppm)

Multiplicity Notes

Amide N-H 8.27 - 10.66 Singlet

Position is solvent and

concentration

dependent.[1][5]

Aromatic H

(Phenyl/Substituted

Phenyl)

7.00 - 8.50
Multiplet, Doublet,

Singlet

Depends on the

substitution pattern.[1]

[5]

Isoxazole H-4 ~6.40 - 6.64 Singlet
For 3,5-disubstituted

isoxazoles.[8][9]

Isoxazole CH₃ ~2.60 - 2.75 Singlet
For 5-methylisoxazole

derivatives.[1][5]

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
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Carbon Assignment
Chemical Shift Range
(ppm)

Notes

Carboxamide C=O ~158 - 174 [1][5]

Isoxazole C-3 ~150 - 165

Isoxazole C-4 ~100 - 112

Isoxazole C-5 ~168 - 175 [5]

Aromatic C ~110 - 160
Depends on the substitution

pattern.

Isoxazole CH₃ ~12 - 14
For 5-methylisoxazole

derivatives.[1][5]

Table 3: Characteristic FT-IR Absorption Frequencies (ν, cm⁻¹)

Functional Group Absorption Range (cm⁻¹) Vibration Mode

N-H (Amide) 3200 - 3400 Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=O (Amide I) 1650 - 1680 Stretching[1]

C=C (Aromatic) 1450 - 1600 Stretching

C=N (Isoxazole) ~1600 - 1625 Stretching[6]

N-O (Isoxazole) ~1400 Stretching[10]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data
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Compound
Example

Molecular
Formula

Calculated
[M+H]⁺

Found [M+H]⁺ Reference

5-Methyl-3-

phenyl-N-(4-

(trifluoromethoxy

)phenyl)isoxazol

e-4-carboxamide

C₁₈H₁₃F₃N₂O₃ 363.0958 363.0957 [1]

3-(2-

Chlorophenyl)-N-

(2,5-

dimethoxyphenyl

)-5-

methylisoxazole-

4-carboxamide

C₁₉H₁₈ClN₂O₄ 373.0955 373.0954 [5]

N-(4-chloro-2,5-

dimethoxyphenyl

)-3-(2-

chlorophenyl)-5-

methylisoxazole-

4-carboxamide

C₁₉H₁₇Cl₂N₂O₄ 407.0565 407.0558 [5]

Potential Signaling Pathway Involvement
Many isoxazole-5-carboxamide derivatives have been investigated for their anticancer

properties.[1][3][5] One of the common mechanisms through which anticancer agents exert

their effects is by inducing apoptosis (programmed cell death). The diagram below illustrates a

simplified representation of the intrinsic (mitochondrial) apoptosis pathway, which can be

modulated by small molecules.
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Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for anticancer

isoxazole-5-carboxamide derivatives.

Conclusion
The combination of NMR, FT-IR, HRMS, and UV-Vis spectroscopy provides a robust

framework for the comprehensive characterization of novel isoxazole-5-carboxamide
derivatives. The detailed protocols and representative data presented in this guide serve as a

valuable resource for researchers in the field of medicinal chemistry and drug development,

facilitating the accurate and efficient structural elucidation of these promising therapeutic

agents. Adherence to these systematic analytical practices is essential for advancing the

understanding of their structure-activity relationships and accelerating their development

pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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